Cas no 111982-45-7 (2-FLUOROPHENYL CYCLOPENTYL KETONE)

2-FLUOROPHENYL CYCLOPENTYL KETONE 化学的及び物理的性質

名前と識別子

-

- 2-FLUOROPHENYL CYCLOPENTYL KETONE

- LogP

- Cyclopentyl-(2-Fluorophenyl)methanone

- Methanone, cyclopentyl(2-fluorophenyl)-

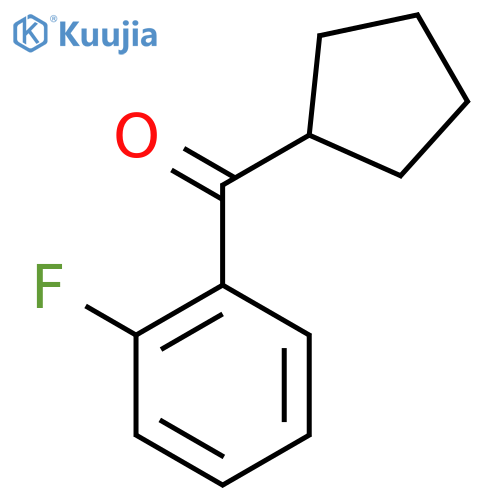

- C12H13FO

- A935162

- PD130914

- 111982-45-7

- cyclopentyl(2-fluorophenyl)methanone

- Methanone,cyclopentyl(2-fluorophenyl)

- SCHEMBL4006843

- Cyclopentyl-(2-fluoro-phenyl)-methanone

- MFCD03841320

- EN300-108672

- AKOS011792497

- Z992242014

- DTXSID20548979

- SAVZOQLBNNRMNY-UHFFFAOYSA-N

- CS-0132137

- DS-10022

- 2-FLUOROPHENYLCYCLOPENTYLKETONE

- DB-197997

-

- MDL: MFCD03841320

- インチ: 1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

- InChIKey: SAVZOQLBNNRMNY-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C(C1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 192.09509

- どういたいしつりょう: 192.095043196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- PSA: 17.07

2-FLUOROPHENYL CYCLOPENTYL KETONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM247767-100mg |

2-Fluorophenyl cyclopentyl ketone |

111982-45-7 | 95% | 100mg |

$142 | 2023-01-19 | |

| Chemenu | CM247767-1g |

2-Fluorophenyl cyclopentyl ketone |

111982-45-7 | 95% | 1g |

$473 | 2023-01-19 | |

| Chemenu | CM247767-250mg |

2-Fluorophenyl cyclopentyl ketone |

111982-45-7 | 95% | 250mg |

$237 | 2023-01-19 | |

| Enamine | EN300-108672-1.0g |

cyclopentyl(2-fluorophenyl)methanone |

111982-45-7 | 95% | 1g |

$417.0 | 2023-06-10 | |

| Enamine | EN300-108672-0.1g |

cyclopentyl(2-fluorophenyl)methanone |

111982-45-7 | 95% | 0.1g |

$145.0 | 2023-10-27 | |

| eNovation Chemicals LLC | Y1290550-25g |

2-Fluorophenyl cyclopentyl ketone |

111982-45-7 | 96% | 25g |

$280 | 2024-06-07 | |

| eNovation Chemicals LLC | D583344-50mg |

2-FLUOROPHENYL CYCLOPENTYL KETONE |

111982-45-7 | 95% | 50mg |

$460 | 2024-05-24 | |

| TRC | F632460-250mg |

2-Fluorophenyl Cyclopentyl Ketone |

111982-45-7 | 250mg |

$ 460.00 | 2023-09-07 | ||

| Chemenu | CM247767-5g |

2-Fluorophenyl cyclopentyl ketone |

111982-45-7 | 95% | 5g |

$1075 | 2021-06-15 | |

| Enamine | EN300-108672-0.5g |

cyclopentyl(2-fluorophenyl)methanone |

111982-45-7 | 95% | 0.5g |

$325.0 | 2023-10-27 |

2-FLUOROPHENYL CYCLOPENTYL KETONE 関連文献

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

2-FLUOROPHENYL CYCLOPENTYL KETONEに関する追加情報

Professional Introduction to 2-FLUOROPHENYL CYCLOPENTYL KETONE (CAS No. 111982-45-7)

2-FLUOROPHENYL CYCLOPENTYL KETONE, identified by the Chemical Abstracts Service Number (CAS No.) 111982-45-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural motif—a cyclopentyl ketone moiety linked to a 2-fluorophenyl group—has emerged as a versatile intermediate in the synthesis of biologically active molecules. The presence of the fluorine atom in the phenyl ring introduces electronic and steric effects that can modulate the pharmacokinetic and pharmacodynamic properties of derivatives derived from this core structure.

The significance of 2-FLUOROPHENYL CYCLOPENTYL KETONE lies in its potential applications across multiple domains, including drug discovery, agrochemical development, and material science. In pharmaceutical research, this compound serves as a key building block for designing novel therapeutic agents. The cyclopentyl group contributes to lipophilicity and metabolic stability, while the fluorophenyl moiety enhances binding affinity and selectivity. Such attributes make it an attractive scaffold for developing small-molecule inhibitors targeting various biological pathways.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 2-FLUOROPHENYL CYCLOPENTYL KETONE derivatives as candidates for treating neurological disorders, inflammatory diseases, and cancer. For instance, studies have demonstrated that fluorinated aromatic heterocycles exhibit enhanced bioavailability and reduced toxicity compared to their non-fluorinated counterparts. The cyclopentyl ketone scaffold, in particular, has been shown to improve drug-like properties such as solubility and cell permeability.

In the realm of medicinal chemistry, the synthesis of 2-FLUOROPHENYL CYCLOPENTYL KETONE involves strategic functionalization of the cyclopentyl ring and the phenyl group. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled efficient access to this compound and its analogs. These techniques not only enhance yield but also allow for precise control over stereochemistry—a critical factor in determining biological activity.

The incorporation of fluorine into pharmaceuticals is well-documented for its ability to influence molecular interactions at the atomic level. In 2-FLUOROPHENYL CYCLOPENTYL KETONE, the electron-withdrawing nature of fluorine modulates electronic distributions in the aromatic ring, thereby affecting binding modes with biological targets such as enzymes and receptors. This feature has been exploited in designing kinase inhibitors, where fluorine substitution can improve potency and selectivity over off-target proteins.

Emerging research also highlights the role of 2-FLUOROPHENYL CYCLOPENTYL KETONE in materials science, particularly in the development of advanced polymers and liquid crystals. The rigid cyclopentyl ring contributes to structural stability, while the fluorinated phenyl group imparts thermal resistance and chemical inertness. Such properties make this compound a promising candidate for high-performance materials used in electronics and coatings.

The industrial-scale production of 2-FLUOROPHENYL CYCLOPENTYL KETONE adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as column chromatography and recrystallization to meet pharmaceutical-grade standards. These processes are essential for maintaining efficacy during downstream applications, particularly when used as a precursor in drug formulation.

Future directions in research may explore derivatization strategies to expand the chemical space accessible from 2-FLUOROPHENYL CYCLOPENTYL KETONE. For example, introducing additional heteroatoms or altering substituent patterns could yield novel compounds with tailored biological activities. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications.

In conclusion, 2-FLUOROPHENYL CYCLOPENTYL KETONE (CAS No. 111982-45-7) represents a structurally intriguing compound with broad utility across scientific disciplines. Its unique combination of lipophilicity, metabolic stability, and tunable electronic properties positions it as a valuable asset in drug discovery programs. As research continues to uncover new applications for this compound, its significance is expected to grow further within both academic and industrial settings.

111982-45-7 (2-FLUOROPHENYL CYCLOPENTYL KETONE) 関連製品

- 106795-65-7(2-Fluorophenyl cyclohexyl ketone)

- 141030-72-0(cyclopropyl(2-fluorophenyl)methanone)

- 560085-36-1(1-(2-fluorophenyl)-2,2-dimethylpropan-1-one)

- 60131-34-2( )

- 2624417-92-9(Benzene, 2-bromo-1-fluoro-3-(methoxymethoxy)-4-methyl-)

- 1259228-53-9(2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)

- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)

- 1803663-11-7(4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine)

- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)

- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)